4-Chloro-3-hydroxyphenylacetic acid
Overview
Description
4-Chloro-3-hydroxyphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microbial Degradation and Enzyme Research
4-Hydroxyphenylacetic acid, closely related to 4-Chloro-3-hydroxyphenylacetic acid, is significant in studying microbial degradation pathways. It's a key compound in the microbial breakdown of phenylalanine, tyrosine, and various aromatic amines. Research on the enzyme 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida emphasizes its importance in these degradation processes. This enzyme shows an absolute need for NADH for activity and is inhibited by heavy metals and thiol reagents, suggesting a critical role of -SH groups in its function (Raju, Kamath, & Vaidyanathan, 1988).
Natural Product Synthesis and Fungal Metabolites
Studies have highlighted the synthesis and isolation of compounds related to this compound from microfungi. For instance, a Xylaria species produced 3-chloro-4-hydroxyphenylacetamide, a compound structurally similar to this compound. This underscores the role of fungi in producing complex chemicals potentially useful in various applications (Davis, Watters, & Healy, 2005).
Drug-Like Screening Libraries
Research involving the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid, structurally similar to this compound, led to the development of a drug-like screening library. This library, created using parallel solution-phase synthesis, helps in exploring the potential pharmacological applications of these compounds. The library was tested for cytotoxicity and antiparasitic activity, demonstrating its potential in drug discovery (Kumar et al., 2015).
Environmental and Wastewater Treatment Studies
4-Hydroxyphenylacetic acid, a component of olive oil mill wastewater, has been studied for its degradation using advanced oxidation processes. This research is crucial for understanding how related compounds like this compound might be treated in environmental settings. The study found effective methods for mineralizing this compound, which could be relevant for managing similar pollutants (Flores et al., 2017).
Biotechnology and Microbial Production
Microbial biotechnology has been explored for the production of 4-hydroxyphenylacetic acid, again closely related to this compound. A study involving Escherichia coli demonstrated the use of CRISPRi for improving NADPH and ATP availability, thereby enhancing the production of 4-hydroxyphenylacetic acid. This highlights the potential of genetic and microbial engineering in producing such compounds (Shen et al., 2021).
Mechanism of Action
Target of Action
It is known to be a major chlorinated metabolite of chlorotyrosine .
Mode of Action
It is known to be used in the acylation of phenols , which suggests that it may interact with its targets through acylation.
Biochemical Pathways
It is known to be a major microbiota-derived metabolite of polyphenols , suggesting that it may play a role in the metabolism of polyphenols.
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant , which indicates that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier.
Result of Action
It is known to be involved in the antioxidative action and induces the expression of nrf2 , a key regulator of cellular response to oxidative stress.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Chloro-3-hydroxyphenylacetic acid plays a significant role in biochemical reactions, particularly as an auxin influx inhibitor . It interacts with various enzymes and proteins, including those involved in auxin transport and metabolism. The compound inhibits the influx of auxin, a crucial plant hormone, by interacting with auxin transport proteins. This interaction disrupts the normal auxin gradient within plant cells, affecting various growth and developmental processes .
Cellular Effects
The effects of this compound on cells are profound, particularly in plant cells where it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting auxin influx, the compound alters the distribution of auxin within the cell, leading to changes in cell elongation, division, and differentiation . This disruption can affect various cellular processes, including the regulation of gene expression related to growth and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to auxin transport proteins, thereby inhibiting their function . This inhibition prevents the normal influx of auxin into the cell, leading to an altered auxin gradient. The compound’s interaction with these transport proteins is crucial for its inhibitory action, which in turn affects downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of auxin influx, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits auxin influx without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential toxicity to the organism . Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effect without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to auxin metabolism . The compound interacts with enzymes responsible for auxin biosynthesis and degradation, affecting the overall metabolic flux of auxin within the cell . These interactions can lead to changes in metabolite levels, influencing the balance of auxin and other related compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, affecting its localization and accumulation within different cellular compartments . The distribution of the compound is crucial for its inhibitory action on auxin influx .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with auxin transport proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Properties
IUPAC Name |
2-(4-chloro-3-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRVMKQVDAYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209149 | |
Record name | 4-Chloro-3-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60397-70-8 | |
Record name | 4-Chloro-3-hydroxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chloro-3-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is 4-chloro-3-hydroxyphenylacetic acid an essential intermediate in the degradation pathway of 4-chlorophenylacetic acid by Pseudomonas sp. strain CBS3?
A1: No, research indicates that while Pseudomonas sp. strain CBS3 produces this compound when grown with 4-chlorophenylacetic acid, this compound does not appear to be a key intermediate in the primary degradation pathway. The bacteria cannot utilize this compound as a sole carbon source for growth, suggesting its role as a side product rather than a central metabolite. [, ]
Q2: How does the degradation pathway of 4-chlorophenylacetic acid differ from that of 4-hydroxyphenylacetic acid in Pseudomonas sp. strain CBS3?
A2: Pseudomonas sp. strain CBS3 employs distinct pathways for the breakdown of these two compounds. While 4-chlorophenylacetic acid degradation involves the formation of homoprotocatechuic acid and proceeds via the meta-cleavage pathway, 4-hydroxyphenylacetic acid is catabolized through the glutathione-dependent homogentisate pathway. [] This difference highlights the specific enzymatic mechanisms employed by the bacteria to handle the chlorine substituent in 4-chlorophenylacetic acid.
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